Cas no 710-01-0 (3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline)

3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline is a fluorinated aromatic amine featuring a trifluoropropenyl substituent, which enhances its utility in organic synthesis and pharmaceutical applications. The trifluoromethyl group imparts unique electronic and steric properties, improving reactivity and stability in cross-coupling reactions. This compound serves as a versatile intermediate for constructing complex molecules, particularly in agrochemical and medicinal chemistry, where fluorine incorporation often enhances bioavailability and metabolic resistance. Its well-defined structure allows for precise functionalization, making it valuable in the development of advanced materials and bioactive compounds. High purity and consistent performance ensure reliability in research and industrial processes.
3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline structure
710-01-0 structure
Product name:3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline
CAS No:710-01-0
MF:C9H8F3N
MW:187.161732673645
CID:6233702
PubChem ID:131236932

3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-[(E)-3,3,3-trifluoroprop-1-enyl]aniline
    • 710-01-0
    • 3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]aniline
    • EN300-6732601
    • 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline
    • AKOS037621344
    • Inchi: 1S/C9H8F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-6H,13H2/b5-4+
    • InChI Key: BQFIOMLWMDHUFY-SNAWJCMRSA-N
    • SMILES: FC(/C=C/C1C=CC=C(C=1)N)(F)F

Computed Properties

  • Exact Mass: 187.06088375g/mol
  • Monoisotopic Mass: 187.06088375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6732601-5.0g
3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]aniline
710-01-0 95%
5g
$2816.0 2023-05-30
1PlusChem
1P00LCSY-250mg
3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]aniline
710-01-0 95%
250mg
$657.00 2024-04-21
1PlusChem
1P00LCSY-2.5g
3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]aniline
710-01-0 95%
2.5g
$2414.00 2024-04-21
1PlusChem
1P00LCSY-100mg
3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]aniline
710-01-0 95%
100mg
$479.00 2024-04-21
1PlusChem
1P00LCSY-50mg
3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]aniline
710-01-0 95%
50mg
$332.00 2024-04-21
Aaron
AR00LD1A-250mg
3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]aniline
710-01-0 95%
250mg
$687.00 2025-02-14
Aaron
AR00LD1A-50mg
3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]aniline
710-01-0 95%
50mg
$336.00 2025-02-14
Enamine
EN300-6732601-1.0g
3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]aniline
710-01-0 95%
1g
$971.0 2023-05-30
Enamine
EN300-6732601-0.5g
3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]aniline
710-01-0 95%
0.5g
$758.0 2023-05-30
Enamine
EN300-6732601-0.05g
3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]aniline
710-01-0 95%
0.05g
$226.0 2023-05-30

3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline Related Literature

Additional information on 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline

Professional Introduction to 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline (CAS No. 710-01-0)

3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline, a compound with the chemical identifier CAS No. 710-01-0, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and electronic properties. This compound belongs to a class of molecules that exhibit a balance of lipophilicity and electronic richness, making it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline consists of a benzene ring substituted with an aniline group at the 3-position and a trifluoropropenyl moiety at the 1-position. The presence of the trifluoropropenyl group introduces electron-withdrawing effects through the fluorine atoms, which can modulate the reactivity and electronic properties of the molecule. This structural feature has been exploited in various synthetic applications, particularly in the development of pharmaceuticals and organic electronic materials.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles. The compound 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline exemplifies these advantages, as its fluorinated substituents can enhance its interactions with biological receptors while minimizing unwanted side effects. This has made it a popular building block in drug discovery efforts aimed at developing novel therapeutic agents.

One of the most compelling aspects of 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline is its utility as a precursor in the synthesis of more complex molecules. For instance, it can be used to prepare derivatives that exhibit specific biological activities by further functionalization at various positions on the benzene ring or by introducing additional substituents into the trifluoropropenyl group. These derivatives have shown promise in preclinical studies as potential treatments for a range of diseases, including cancer and inflammatory disorders.

The synthesis of 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which allow for the introduction of aryl groups onto the benzene ring. Additionally, nucleophilic substitution reactions can be employed to install the aniline moiety at the desired position. The use of advanced catalytic systems has significantly improved the efficiency and scalability of these synthetic processes.

Recent advancements in computational chemistry have also played a crucial role in understanding the reactivity and properties of 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline. Molecular modeling studies have provided insights into how the fluorine atoms influence the electronic structure and interactions with biological targets. These insights have guided chemists in designing more effective synthetic strategies and predicting the behavior of new derivatives.

In addition to its pharmaceutical applications, 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline has found utility in materials science. Its ability to form stable conjugated systems makes it a suitable candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The introduction of fluorine atoms into these materials can enhance their thermal stability and charge transport properties, leading to improved device performance.

The compound's versatility has also led to its use in various research applications beyond drug discovery and materials science. For example, it serves as a valuable tool for studying enzyme mechanisms and developing new catalysts. Its unique structural features allow researchers to probe specific interactions within biological systems and develop inhibitors or activators with high selectivity.

As research continues to uncover new applications for 3-(3,33,33-Trifluoroprop-1-en-1-yl)aniline, its importance in both academic and industrial settings is likely to grow. The development of novel synthetic methods and computational tools will further enhance its utility as a building block for complex molecules with tailored properties.

The future directions for research on this compound are likely to focus on expanding its applications in drug discovery and materials science while exploring new synthetic pathways that improve efficiency and sustainability. Collaborative efforts between chemists, biologists, and engineers will be essential in realizing these goals.

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